molecular formula C14H14O2 B6371067 5-(3-Methoxyphenyl)-3-methylphenol, 95% CAS No. 1261888-29-2

5-(3-Methoxyphenyl)-3-methylphenol, 95%

Cat. No. B6371067
CAS RN: 1261888-29-2
M. Wt: 214.26 g/mol
InChI Key: SFMWBNCWNDKTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-3-methylphenol, 95% (5-MPMP) is a phenolic compound with a wide range of applications due to its unique properties. It is a colorless to pale yellow liquid with a molecular weight of 194.25 g/mol and a melting point of 83-86°C. 5-MPMP is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the manufacture of perfumes, dyes, and other industrial products. The compound is widely studied due to its potential to act as an antioxidant, anti-inflammatory, and antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methylphenol, 95% is not fully understood. Studies have shown that the compound acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 5-(3-Methoxyphenyl)-3-methylphenol, 95% has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines and by modulating the activity of transcription factors. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the production of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-3-methylphenol, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that 5-(3-Methoxyphenyl)-3-methylphenol, 95% has the ability to scavenge free radicals, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that 5-(3-Methoxyphenyl)-3-methylphenol, 95% has the ability to reduce oxidative stress, reduce inflammation, and protect against the formation of amyloid plaques in Alzheimer’s disease. Additionally, the compound has been shown to have anti-cancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(3-Methoxyphenyl)-3-methylphenol, 95% has several advantages for use in lab experiments. The compound is relatively inexpensive and easy to synthesize, and it has a wide range of applications due to its unique properties. Additionally, the compound is relatively stable and has a long shelf life. However, there are some limitations to the use of 5-(3-Methoxyphenyl)-3-methylphenol, 95% in lab experiments. The compound is only soluble in organic solvents, and it can be difficult to work with due to its low solubility in water. Additionally, the compound is toxic and should be handled with caution.

Future Directions

The potential future directions for 5-(3-Methoxyphenyl)-3-methylphenol, 95% are numerous. The compound has already been studied for its potential to act as an antioxidant, anti-inflammatory, and antimicrobial agent, and further research is needed to fully understand the mechanism of action of the compound. Additionally, the compound has the potential to be used as an anti-cancer and neuroprotective agent, and further research is needed to explore these applications. Additionally, the compound could be used in the development of new drugs, and further research is needed to explore this potential. Finally, the compound could be used as a food additive to improve the shelf life of food products, and further research is needed to explore this potential.

Synthesis Methods

5-(3-Methoxyphenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. The most common method is the Fischer-Indole synthesis, which involves the condensation of phenol and 3-methylindole in the presence of a base. The reaction yields 5-(3-Methoxyphenyl)-3-methylphenol, 95% as the major product. Other methods for the synthesis of 5-(3-Methoxyphenyl)-3-methylphenol, 95% include the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Williamson ether synthesis.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-methylphenol, 95% has been widely studied for its potential to act as an antioxidant, anti-inflammatory, and antimicrobial agent. Studies have shown that 5-(3-Methoxyphenyl)-3-methylphenol, 95% has the ability to scavenge free radicals, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been studied for its potential to act as an anti-cancer agent, as well as its ability to protect against oxidative damage. Additionally, 5-(3-Methoxyphenyl)-3-methylphenol, 95% has been studied for its potential to act as a neuroprotective agent, as well as its ability to protect against the formation of amyloid plaques in Alzheimer’s disease.

properties

IUPAC Name

3-(3-methoxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-6-12(8-13(15)7-10)11-4-3-5-14(9-11)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMWBNCWNDKTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683734
Record name 3'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-29-2
Record name [1,1′-Biphenyl]-3-ol, 3′-methoxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261888-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.